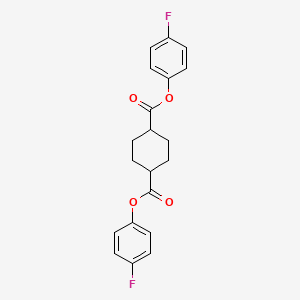
Bis(4-fluorophenyl) cyclohexane-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-fluorophenyl) cyclohexane-1,4-dicarboxylate: is an organic compound that belongs to the family of cyclohexane dicarboxylates. This compound is characterized by the presence of two 4-fluorophenyl groups attached to a cyclohexane ring, which is further substituted with two carboxylate groups at the 1 and 4 positions. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(4-fluorophenyl) cyclohexane-1,4-dicarboxylate typically involves the esterification of cyclohexane-1,4-dicarboxylic acid with 4-fluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Bis(4-fluorophenyl) cyclohexane-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, bis(4-fluorophenyl) cyclohexane-1,4-dicarboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound’s fluorinated phenyl groups make it a candidate for drug development and medicinal chemistry. Fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry: In industrial applications, this compound is used as a plasticizer and additive in polymer production. It can improve the flexibility and durability of plastic materials.
Mechanism of Action
The mechanism of action of bis(4-fluorophenyl) cyclohexane-1,4-dicarboxylate depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Bis(2-ethylhexyl) cyclohexane-1,4-dicarboxylate (DEHCH): Used as a plasticizer in PVC production.
Dimethyl cyclohexane-1,4-dicarboxylate: Another ester derivative of cyclohexane-1,4-dicarboxylic acid.
Uniqueness: Bis(4-fluorophenyl) cyclohexane-1,4-dicarboxylate is unique due to the presence of fluorinated phenyl groups, which impart distinct chemical and physical properties. These fluorine atoms can enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various applications.
Properties
CAS No. |
62787-87-5 |
|---|---|
Molecular Formula |
C20H18F2O4 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
bis(4-fluorophenyl) cyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C20H18F2O4/c21-15-5-9-17(10-6-15)25-19(23)13-1-2-14(4-3-13)20(24)26-18-11-7-16(22)8-12-18/h5-14H,1-4H2 |
InChI Key |
NXUAMZLJMRRZOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)OC2=CC=C(C=C2)F)C(=O)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















